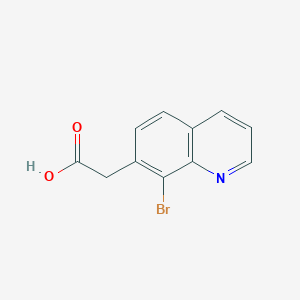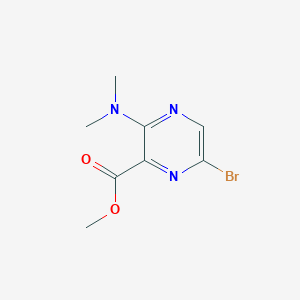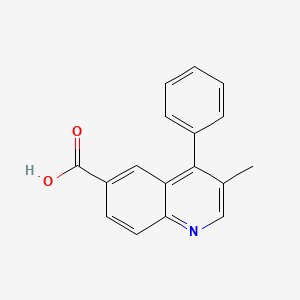
2-(8-Bromoquinolin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Bromoquinolin-7-yl)acetic acid is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-(8-Bromoquinolin-7-yl)acetic acid can be achieved through various synthetic routes. One common method involves the bromination of quinoline derivatives followed by acetic acid substitution. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the bromination process .
Chemical Reactions Analysis
Scientific Research Applications
2-(8-Bromoquinolin-7-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-Bromoquinolin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects . The bromine atom in the compound enhances its reactivity and binding affinity to target molecules, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2-(8-Bromoquinolin-7-yl)acetic acid can be compared with other quinoline derivatives such as:
Quinoline-7-carboxylic acid: Similar in structure but lacks the bromine atom, resulting in different reactivity and applications.
8-Bromoquinoline: Lacks the acetic acid moiety, which affects its solubility and chemical properties.
Quinoline-8-amine: An isomeric compound with different functional groups, leading to varied biological activities and synthetic applications.
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-(8-bromoquinolin-7-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-10-8(6-9(14)15)4-3-7-2-1-5-13-11(7)10/h1-5H,6H2,(H,14,15) |
InChI Key |
HGNUSILPZHVXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CC(=O)O)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)




![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)







![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)
